molecular formula C9H17NO B2934388 (4-Propan-2-yl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine CAS No. 2241130-62-9

(4-Propan-2-yl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine

Cat. No.: B2934388
CAS No.: 2241130-62-9
M. Wt: 155.241
InChI Key: NAXVQNOZZJQEAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Propan-2-yl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine is a bicyclic organic compound featuring a 2-oxabicyclo[2.1.1]hexane core substituted with an isopropyl group at position 4 and a methanamine group at position 1. The bicyclo[2.1.1]hexane system imparts structural rigidity, while the isopropyl and amine groups contribute to its physicochemical and pharmacological properties.

Properties

IUPAC Name

(4-propan-2-yl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-7(2)8-3-9(4-8,5-10)11-6-8/h7H,3-6,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXVQNOZZJQEAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12CC(C1)(OC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Propan-2-yl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine typically involves the annulation of cyclopropenes with aminocyclopropanes . This method uses an organic or iridium photoredox catalyst under blue LED irradiation to achieve good yields. The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, catalysts, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Propan-2-yl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

(4-Propan-2-yl-2-oxabicyclo[21

Mechanism of Action

The mechanism of action for (4-Propan-2-yl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or activating biological processes. The exact pathways and targets would depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Key Structural Features

The 2-oxabicyclo[2.1.1]hexane scaffold is common among analogs, with variations arising from substituents at positions 3, 4, or 5. Functional groups (e.g., amines, hydrochlorides, carboxylic acids) further diversify these compounds. Below is a comparative analysis:

Compound Name Substituent(s) Molecular Formula Molecular Weight CAS Number Key Applications/Notes
(4-Propan-2-yl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine (Target) 4-isopropyl C₉H₁₇NO 155.24 Not provided Hypothesized to enhance lipophilicity for drug delivery
(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine 4-methyl C₇H₁₃NO 127.19 2138031-00-0 PharmaBlock building block for drug discovery
(3-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine hydrochloride 3-methyl, HCl salt C₇H₁₄ClNO 163.65 2411279-09-7 Improved solubility for pharmaceutical formulations
(2-Oxabicyclo[2.1.1]hexan-1-yl)methanamine Unsubstituted C₆H₁₁NO 113.16 1935424-98-8 Baseline for comparing substituent effects
(4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine hydrochloride 4-difluoromethyl, HCl salt C₇H₁₂ClF₂NO 199.63 2774613-65-7 Enhanced metabolic stability via fluorine substitution
(3,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine 3,3-dimethyl C₈H₁₅NO 141.21 2225142-44-7 Increased steric hindrance for selective binding

Physicochemical Properties

  • Lipophilicity : The isopropyl group in the target compound likely increases logP compared to methyl or unsubstituted analogs, improving membrane permeability .
  • Solubility : Hydrochloride salts (e.g., 163.65 Da compound) enhance aqueous solubility, critical for oral bioavailability .

Pharmaceutical Relevance

  • Building Blocks : Companies like PharmaBlock and Enamine Ltd. utilize these bicyclic amines as rigid scaffolds in medicinal chemistry to optimize target engagement .
  • Biological Activity: Amino-substituted bicyclo compounds are explored for CNS targets due to their ability to cross the blood-brain barrier .

Comparative Advantages

  • Target vs. Methyl Analog : The isopropyl group may prolong half-life via reduced metabolic clearance compared to the methyl analog .
  • Target vs. Difluoromethyl Analog : The latter’s fluorine atoms improve electronegativity and binding to hydrophobic pockets, but with higher synthetic complexity .

Biological Activity

(4-Propan-2-yl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine, also known by its IUPAC name (4-isopropyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine, is a bicyclic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C9H17NO, with a molecular weight of 155.23 g/mol. The compound features a bicyclic structure that may influence its interaction with biological systems.

PropertyValue
Molecular FormulaC9H17NO
Molecular Weight155.23 g/mol
Purity95%
CAS Number2241130-62-9
Storage Temperature4°C

Research indicates that compounds with similar bicyclic structures often interact with various neurotransmitter systems, particularly glutamatergic and dopaminergic pathways. The activation of metabotropic glutamate receptors (mGluRs) has been linked to neuroprotective effects, which may be relevant for this compound.

Neuroprotective Effects

Studies have shown that activation of mGluR4 can reduce glutamatergic transmission at synapses, offering potential therapeutic benefits in conditions like Parkinson's disease and other neurodegenerative disorders . The compound's structure suggests it may act as a positive allosteric modulator for mGluRs, enhancing their protective effects against excitotoxicity.

Biological Activity Studies

Several studies have investigated the biological activities associated with this compound:

Case Study 1: Neuroprotection

A study examining the neuroprotective properties of related compounds found that mGluR4 activation could mitigate the effects of neurotoxic agents in rodent models. The study highlighted the potential for compounds like this compound to delay the onset of neurodegenerative symptoms by enhancing synaptic resilience in the presence of excitotoxic stress .

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of bicyclic compounds, revealing that certain derivatives exhibit cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms . While specific data on this compound is limited, its structural similarities suggest potential efficacy in cancer therapy.

Safety and Toxicology

The compound is classified with hazard statements indicating potential risks such as irritation and respiratory issues upon exposure . Proper handling protocols must be observed to mitigate these risks.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-Propan-2-yl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via cycloaddition reactions involving bicyclic ether intermediates. For example, analogous structures like "1-{3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride" (EN300-754295) are prepared using ring-closing strategies with epoxide precursors . Purification often involves recrystallization or hydrochloride salt formation, followed by analytical validation via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS). Purity optimization may require gradient elution in reverse-phase HPLC with a C18 column .

Q. How can the structural conformation of this bicyclic amine be validated experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming the bicyclo[2.1.1]hexane scaffold. Software suites like SHELX are widely used for refining crystallographic data, particularly for small-molecule structures . Alternatively, nuclear Overhauser effect (NOE) experiments in NMR can resolve spatial proximities of protons, such as distinguishing axial vs. equatorial positions of the isopropyl group .

Advanced Research Questions

Q. What strategies are recommended for studying the compound’s interaction with biological targets (e.g., receptors or enzymes)?

  • Methodological Answer : Radioligand binding assays using tritiated or fluorescently labeled derivatives can quantify affinity for receptors like serotonin or dopamine transporters, as seen in structurally related amines (e.g., LR-5182, a norepinephrine reuptake inhibitor) . For enzymatic targets, kinetic studies (e.g., IC50_{50} determination) paired with molecular docking (AutoDock Vina, Schrödinger Suite) can map binding modes and identify critical residues .

Q. How should researchers address contradictions in pharmacological assay data (e.g., inconsistent IC50_{50} values across studies)?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, temperature) or compound stability. A stepwise approach includes:

  • Replicating experiments under standardized protocols.
  • Validating compound integrity via LC-MS post-assay.
  • Testing metabolites or degradation products for off-target activity.
  • Cross-referencing with orthogonal assays (e.g., functional cAMP vs. radioligand binding) .

Q. What computational methods are suitable for modeling the compound’s reactivity or conformational dynamics?

  • Methodological Answer : Density functional theory (DFT) calculations (Gaussian, ORCA) can predict reaction pathways, such as ring-opening of the oxabicyclo scaffold under acidic conditions. Molecular dynamics (MD) simulations (GROMACS, AMBER) reveal conformational flexibility, particularly for the methanamine side chain, which may influence bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.